(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
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Overview
Description
- Its chemical structure consists of an oxazole ring fused with a thiophene ring, and it contains a carbonyl group and a nitroso group.
- The compound exhibits interesting electronic properties due to its conjugated system.
(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: , is a heterocyclic compound.
Preparation Methods
- One synthetic route involves the palladium-catalyzed direct heteroarylation of pyridyl-containing substrates, specifically 2-(5-bromothiophen-2-yl)pyridine and 8-bromoquinoline .
- The reaction proceeds in moderate to high yields with various heteroarenes, allowing access to polyheteroaromatics.
- Industrial production methods may involve optimization of this synthetic route or alternative approaches.
Chemical Reactions Analysis
- Common reagents include palladium catalysts, reducing agents, and nucleophiles.
- Major products depend on reaction conditions and substituents.
(E)-4-((5-Bromothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: May find applications in materials science or organic electronics.
Mechanism of Action
- The compound’s effects depend on its specific application.
- Molecular targets and pathways would vary based on its use (e.g., as a ligand, drug, or material).
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are an active area of research, and further studies may reveal additional insights
Properties
Molecular Formula |
C14H8BrNO2S |
---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
(4E)-4-[(5-bromothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8BrNO2S/c15-12-7-6-10(19-12)8-11-14(17)18-13(16-11)9-4-2-1-3-5-9/h1-8H/b11-8+ |
InChI Key |
BBWQIVHLOMQZCT-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(S3)Br)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)Br)C(=O)O2 |
Origin of Product |
United States |
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